molecular formula C11H12F3N B7941092 1-(3-Trifluoromethylbenzyl)cyclopropanamine

1-(3-Trifluoromethylbenzyl)cyclopropanamine

Cat. No.: B7941092
M. Wt: 215.21 g/mol
InChI Key: MUENMXMCXVAKPO-UHFFFAOYSA-N
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Description

1-(3-Trifluoromethylbenzyl)cyclopropanamine is a chemical compound with the molecular formula C11H12F3N. It is characterized by the presence of a trifluoromethyl group attached to a benzyl ring, which is further connected to a cyclopropanamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Trifluoromethylbenzyl)cyclopropanamine typically involves the reaction of 3-trifluoromethylbenzyl chloride with cyclopropanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(3-Trifluoromethylbenzyl)cyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Trifluoromethylbenzyl)cyclopropanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Trifluoromethylbenzyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the cyclopropanamine moiety can modulate the compound’s overall reactivity and stability, contributing to its biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Trifluoromethylbenzyl)cyclopropanamine is unique due to the specific positioning of the trifluoromethyl group on the benzyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities towards molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[[3-(trifluoromethyl)phenyl]methyl]cyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N/c12-11(13,14)9-3-1-2-8(6-9)7-10(15)4-5-10/h1-3,6H,4-5,7,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUENMXMCXVAKPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC(=CC=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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